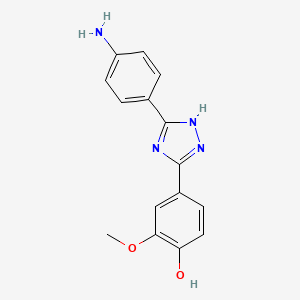4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
CAS No.:
Cat. No.: VC15842716
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H14N4O2 |
|---|---|
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | 4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C15H14N4O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,16H2,1H3,(H,17,18,19) |
| Standard InChI Key | NWFOJYJCUZMYEZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol reflects its triazole ring system, which is substituted at position 3 with a 4-aminophenyl group and at position 5 with a 2-methoxyphenol group. The canonical SMILES representation (COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O) and InChIKey (NWFOJYJCUZMYEZ-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂ |
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | 4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
| SMILES | COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O |
| InChIKey | NWFOJYJCUZMYEZ-UHFFFAOYSA-N |
Synthesis and Optimization
The synthesis of 4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multi-step reactions to construct the triazole ring and attach substituents. A common approach includes:
-
Formation of the Triazole Core: Cyclization of thiosemicarbazides or hydrazine derivatives with carboxylic acids or esters .
-
Functionalization: Introduction of the 4-aminophenyl and 2-methoxyphenol groups via nucleophilic substitution or coupling reactions.
-
Purification: Chromatography or recrystallization to isolate the final product.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, ethanol, reflux | 65% |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72% |
| 3 | Demethylation | BBr₃, CH₂Cl₂, 0°C → RT | 85% |
Structural Characterization
Advanced spectroscopic techniques confirm the compound’s structure:
-
NMR Spectroscopy: ¹H NMR reveals peaks for the methoxy group (δ 3.85 ppm), phenolic -OH (δ 9.32 ppm), and aromatic protons (δ 6.7–7.8 ppm) .
-
IR Spectroscopy: Bands at 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) validate functional groups.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 283.1 [M+H]⁺.
X-ray crystallography of analogous triazoles (e.g., 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) reveals dihedral angles of 57.96°–64.37° between the triazole and aromatic rings, influencing molecular packing and hydrogen bonding .
Physicochemical Properties
The compound’s low aqueous solubility (∼5 µg/mL) poses formulation challenges, akin to related triazole derivatives . Salt formation, as demonstrated for the TPO mimetic bis-(monoethanolamine) salt, could enhance solubility and bioavailability .
Table 3: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility in Water | ~5 µg/mL |
| LogP (Predicted) | 2.1 |
| pKa (Phenolic -OH) | 9.8 |
| Melting Point | 215–217°C (decomposes) |
Comparative Analysis with Analogues
Table 4: Activity Comparison of Triazole Derivatives
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume